molecular formula C18H14BrNO4 B2594230 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide CAS No. 610764-30-2

2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No. B2594230
CAS RN: 610764-30-2
M. Wt: 388.217
InChI Key: VMMTYCLQUKIFPA-UHFFFAOYSA-N
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Description

The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2 . It also contains a bromophenyl group, which is a phenyl ring with a bromine atom attached .


Molecular Structure Analysis

The molecular structure of similar compounds like Acetamide, N-(4-bromophenyl)-, consists of an acetamide group (CH3CONH2) attached to a bromophenyl group .

Scientific Research Applications

Synthesis and Characterization

The synthesis of coumarin derivatives, including compounds structurally related to "2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide", involves several key chemical reactions. One such process includes the reaction of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester with ethyl bromoacetate, leading to a series of complex transformations that ultimately yield thiazolidin-4-ones and related compounds. These synthesized compounds are characterized using various analytical techniques, such as elemental analysis, IR, 1H-NMR, and 13C-NMR, to confirm their structures (Čačić et al., 2009).

Antimicrobial Activity

Compounds derived from "2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide" and its analogs have been evaluated for their antimicrobial activity. Studies have shown that these compounds exhibit promising antibacterial and antifungal properties. For instance, a series of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety demonstrated significant antimicrobial efficacy against a variety of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish et al., 2014).

Antioxidant and Anticancer Activities

The antioxidant properties of coumarin derivatives, including those similar to "2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide", have been extensively studied. These compounds have shown to possess significant antioxidant activity, comparable to known antioxidants such as ascorbic acid. This activity is attributed to their ability to scavenge free radicals, thereby protecting against oxidative stress and potentially contributing to anticancer mechanisms (Kadhum et al., 2011). Additionally, certain coumarinyl-1,3-thiazolidine-4-ones have been synthesized and evaluated for their antioxidant and preliminary cytotoxic activities, showing excellent activity in comparison with ascorbic acid (Čačić et al., 2010).

properties

IUPAC Name

2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-10-17(11-2-4-12(19)5-3-11)18(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMTYCLQUKIFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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